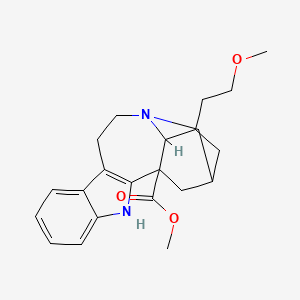

(+/-)-18-Methoxycoronaridine

描述

Historical Development and Rationale within Iboga Alkaloid Research

The investigation into iboga alkaloids, primarily derived from the West African shrub Tabernanthe iboga, has a long history rooted in traditional medicine and later, Western scientific research. ontosight.ai The principal alkaloid, ibogaine (B1199331), garnered attention for its reported ability to interrupt substance use disorders. jmp.irpsychedelicstoday.com However, ibogaine's complex pharmacology, including its psychoactive effects and interactions with a wide array of neuroreceptors, presented challenges for its development as a mainstream therapeutic agent. jmp.irresearchgate.net

This led researchers to pursue the development of synthetic analogues. The goal was to create a compound that could replicate the anti-addictive efficacy observed with ibogaine but with a more selective mechanism of action and without producing certain effects like whole-body tremors and other potential toxicities seen with ibogaine in animal models. jmp.irresearchgate.netresearchgate.net

The development of (+/-)-18-Methoxycoronaridine in 1996 by a team led by pharmacologist Stanley D. Glick and chemist Martin E. Kuehne was a direct result of this rationale. wikipedia.org Initial work on related, non-tremorigenic iboga alkaloids like coronaridine (B1218666) demonstrated that it was possible to separate the desired anti-addictive properties from some of ibogaine's other effects. researchgate.netwiley.comnih.gov 18-MC was synthesized from coronaridine and specifically designed to lack certain structural features of ibogaine, which were hypothesized to contribute to its broader and more problematic effects. wiley.comamazonaws.com

Differentiation from Related Iboga Alkaloids in Preclinical Research Paradigms

Preclinical studies, primarily in rodent models, have been crucial in differentiating the pharmacological and behavioral profiles of this compound from ibogaine and its metabolite, noribogaine (B1226712).

Mechanism of Action: A key distinction lies in their interaction with various receptors in the central nervous system. Ibogaine exhibits low micromolar affinities for a broad range of targets, including NMDA receptors, sigma-2 receptors, serotonin (B10506) transporters, and multiple opioid receptors. wiley.comnih.gov In contrast, (+/-)-18-MC was designed for and demonstrates a more specific action, most notably as an antagonist of the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). wikipedia.orgnih.govtci-thaijo.org This receptor is implicated in the brain's reward pathways. tci-thaijo.org 18-MC has significantly lower affinity for NMDA and sigma-2 receptors, sites linked to some of ibogaine's other effects. researchgate.netnih.gov

Neurochemical Effects: The compounds also differ in their effects on key neurotransmitters. While both ibogaine and 18-MC can decrease dopamine (B1211576) release in the nucleus accumbens induced by morphine and nicotine (B1678760), their interaction with cocaine-induced dopamine release differs; ibogaine enhances it, whereas 18-MC does not. wiley.comnih.gov Furthermore, ibogaine and its metabolite noribogaine increase extracellular serotonin levels in this brain region, an effect not observed with 18-MC. wiley.comnih.gov Research has also indicated that noribogaine, like ibogaine, can increase the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the ventral tegmental area (VTA), a mechanism not shared by 18-MC, suggesting they have different sites of action. nih.gov

Behavioral Models of Addiction: In animal models of substance use, (+/-)-18-MC has been shown to reduce the self-administration of various substances, including morphine, cocaine, nicotine, and alcohol. jmp.irtci-thaijo.orgduke.edu A critical differentiating factor noted in these studies is that, unlike ibogaine, 18-MC can reduce drug-seeking behavior without affecting responding for a non-drug reinforcer, such as water. researchgate.netnih.gov This suggests a more selective action on the neural circuits of addiction.

Table 1: Comparative Receptor Binding Affinities (Ki, µM) of Iboga Alkaloids A lower Ki value indicates a higher binding affinity.

| Receptor/Site | (+/-)-18-MC | Ibogaine | Noribogaine |

|---|---|---|---|

| Kappa Opioid | ~1.5 | ~2.3 | ~0.7 |

| Mu Opioid | ~4.6 | ~4.0 | ~0.2 |

| NMDA | >100 | ~1.3 | ~2.2 |

| Sigma-2 | ~18.5 | ~0.6 | ~0.6 |

| Serotonin Transporter | >100 | ~4.1 | ~0.6 |

Data compiled from multiple preclinical studies. wiley.comnih.govamazonaws.com Exact values may vary between studies.

Table 2: Summary of Differentiating Effects in Preclinical Models

| Preclinical Observation | This compound | Ibogaine |

|---|---|---|

| Effect on Water Self-Administration | No effect | Depresses responding |

| Effect on Serotonin Levels (NAc) | No effect | Increases levels |

| Cocaine-Induced Dopamine Release (NAc) | No effect | Enhances release |

| Primary Mechanism Hypothesis | α3β4 nAChR Antagonism | Polypharmacology (NMDA, Opioid, 5-HT, etc.) |

| GDNF Upregulation in VTA | No | Yes |

Based on findings from comparative animal studies. wiley.comnih.govnih.gov

Structure

3D Structure

属性

IUPAC Name |

methyl 17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJQBBHYRQYDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of +/ 18 Methoxycoronaridine

Total Synthesis Strategies

The total synthesis of 18-MC has been approached through both racemic and enantioselective routes, allowing for the preparation of the mixed enantiomers and the individual (+)- and (-)-forms.

Enantioselective Synthesis Approaches

To study the specific biological activities of the individual enantiomers, methods for their selective synthesis have been developed. These approaches include the use of chiral auxiliaries to guide the stereochemistry of the reaction and the resolution of the racemic mixture. benthamdirect.com The development of scalable processes for these enantioselective syntheses has also been a focus of research.

Enantioselective total synthesis of the specific enantiomers of 18-MC has been accomplished using chiral auxiliaries. benthamdirect.com This strategy involves temporarily incorporating a chiral molecule into the synthetic pathway to direct the formation of one enantiomer over the other. For the synthesis of (-)-18-methoxycoronaridine, various chiral auxiliaries have been employed. These include:

1-(R)-naphthyl-α-ethyl

1-(R)-[(S)-2-(diphenylphospheno)ferrocenyl]-ethyl

2,3-(R)-ferroceno-6,6-dimethyl-1-(S)-cyclohexyl

The condensation of indoloazepines bearing these chiral groups with 4-(1,3-dioxolan-2-yl)-6-methoxyhexanal leads to a diastereoselective intramolecular Diels-Alder reaction. researchgate.net This reaction forms a tetracyclic intermediate. The 2,3-(R)-ferroceno-6,6-dimethyl-1-(S)-cyclohexyl auxiliary proved to be the most effective, yielding a tetracyclic intermediate with greater than 99% enantiomeric excess after the auxiliary is removed. researchgate.net

An alternative to enantioselective synthesis is the chemical resolution of the racemic mixture. This technique separates the two enantiomers from the already synthesized (+/-)-18-MC. One successful method involves the formation of diastereomeric sulfonamides. nih.govresearchgate.net The racemic 18-MC is reacted with an enantiomerically pure chiral resolving agent, such as (R)-(-)- or (S)-(+)-camphorsulfonyl chloride. nih.govresearchgate.net This reaction creates two diastereomers which, unlike enantiomers, have different physical properties and can be separated using standard laboratory techniques like flash chromatography. researchgate.net After separation, the chiral auxiliary is cleaved to yield the enantiomerically pure (+)- and (-)-18-methoxycoronaridine. nih.govresearchgate.net Enantioselective crystallization is another method that has been utilized to separate the enantiomers.

Synthesis of Novel Congeners and Analogs

To explore the structure-activity relationship (SAR) and potentially develop compounds with improved properties, numerous congeners and analogs of 18-MC have been synthesized. nih.govacs.org This research has primarily focused on modifying the substituents at the methoxycarbonyl and C-18 positions. nih.gov

Variation of Methoxycarbonyl and C-18 Substituents

Systematic modifications of the methoxycarbonyl and C-18 side chains of the 18-MC molecule have led to the creation of a library of new compounds. nih.govacs.org These variations are designed to probe the influence of different functional groups on the compound's biological activity. For example, replacing the methyl ester of the methoxycarbonyl group with other esters or amides, and substituting the methoxy (B1213986) group at C-18 with other ethers or alkyl chains can significantly impact the compound's interaction with biological targets. nih.gov A notable example of this approach is the synthesis of 2-methoxyethyl 18-methoxycoronaridinate (ME-18-MC), a congener that has shown higher potency by weight in animal studies compared to 18-MC. wikipedia.org The synthesis of these analogs allows for a detailed evaluation of how structural changes affect efficacy and receptor binding profiles. nih.gov

| Compound Name | Structure/Modification | Key Research Finding |

| (+/-)-18-Methoxycoronaridine | Racemic mixture | A 13-step total synthesis yields the racemic compound. benthamdirect.com |

| (-)-18-Methoxycoronaridine | Levorotatory enantiomer | Can be synthesized using chiral auxiliaries like 2,3-(R)-ferroceno-6,6-dimethyl-1-(S)-cyclohexyl to achieve high enantiomeric excess. researchgate.net |

| (+)-18-Methoxycoronaridine | Dextrorotatory enantiomer | Obtained via chemical resolution of the racemic mixture using chiral resolving agents like (S)-(+)-camphorsulfonyl chloride. nih.govresearchgate.net |

| 2-Methoxyethyl 18-methoxycoronaridinate (ME-18-MC) | Methoxycarbonyl group is replaced with a 2-methoxyethyl ester. | Exhibits higher potency by weight than 18-MC in reducing drug self-administration in animal models. wikipedia.org |

Modifications of the Isoquinuclidine Ring Segment

Systematic modifications of the isoquinuclidine ring of this compound have been undertaken to investigate the impact of this structural segment on its biological activity. The primary approach has been the contraction of the isoquinuclidine ring, leading to a series of novel congeners.

The synthesis of these modified compounds often starts from key intermediates in the established synthetic route to 18-MC. One pivotal strategy involves the oxidative cleavage of a precursor, followed by recyclization to form a smaller ring system. For instance, treatment of a suitable intermediate with reagents such as sodium periodate (B1199274) followed by ozonolysis can yield a key keto-aldehyde. This intermediate can then undergo intramolecular condensation to form the ring-contracted isoquinuclidine analogue.

Further derivatization of these ring-contracted scaffolds allows for the introduction of various substituents, enabling a detailed exploration of the SAR. These synthetic efforts have provided a valuable library of compounds for pharmacological evaluation. The research has led to the generation of at least 15 distinct congeners with modifications in this part of the molecule. Current time information in Dumfries and Galloway, GB.nih.gov

Below are interactive data tables detailing some of the key modifications of the isoquinuclidine ring segment of this compound.

Table 1: Isoquinuclidine Ring Contraction Derivatives

| Compound ID | Modification | Resulting Ring System | Key Synthetic Step |

| 1 | Ring Contraction | Pyrrolidinoindolenine | Oxidative cleavage and recyclization |

| 2 | Desethyl-analogue | Norisoquinuclidine | Not specified |

Note: The specific chemical structures and detailed synthetic schemes are complex and can be found in the primary literature.

Table 2: Research Findings on Isoquinuclidine Ring Modifications

| Finding | Description | Reference |

| SAR Evaluation | Contraction of the isoquinuclidine ring segment, along with other modifications, provided 15 congeners for structure-activity relationship evaluation at opioid and α3β4 nicotinic acetylcholine (B1216132) receptors. Current time information in Dumfries and Galloway, GB.nih.gov | Kuehne et al., 2003 |

| Biological Activity | The opioid activities of the resulting congeners were found to be relatively low. Current time information in Dumfries and Galloway, GB.nih.gov | Kuehne et al., 2003 |

| Correlation of Activity | The in vitro activities at the α3β4 nicotinic acetylcholine receptor were found to correlate with in vivo anti-addictive activities. Current time information in Dumfries and Galloway, GB.nih.gov | Kuehne et al., 2003 |

Preclinical Pharmacological Investigations of +/ 18 Methoxycoronaridine

Modulatory Effects on Substance Self-Administration in Animal Models

Preclinical studies have demonstrated that 18-MC can reduce the self-administration of several substances of abuse, including opioids, stimulants, alcohol, and nicotine (B1678760). wikipedia.orgnih.gov These investigations have been crucial in understanding the compound's potential therapeutic applications.

(+/-)-18-Methoxycoronaridine has been shown to effectively reduce morphine self-administration in rat models. wikipedia.orgnih.gov While it has a modest affinity for μ-opioid receptors where it acts as an agonist, and also interacts with κ-opioid receptors, its primary mechanism of action is believed to be through its antagonist activity at the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). wikipedia.orgnih.gov This action in the medial habenula and interpeduncular nucleus appears to be critical for its effect on opioid-taking behavior. psychedelicreview.comnih.gov Local administration of 18-MC into these brain regions decreased morphine self-administration. nih.gov

In addition to reducing the rewarding effects of opioids, 18-MC has also been shown to ameliorate signs of opioid withdrawal. nih.govmindmed.co Furthermore, it can block the sensitized locomotor and dopamine (B1211576) responses that occur with repeated morphine treatment, suggesting it may help normalize a hypersensitive mesolimbic dopamine system. nih.gov

Table 1: Effects of this compound on Opioid-Related Behaviors in Animal Models

| Animal Model | Behavioral Paradigm | Key Findings |

|---|---|---|

| Rats | Morphine Self-Administration | Decreased self-administration of morphine. wikipedia.orgnih.gov |

| Rats | Morphine-Induced Locomotion | Potentiates acute locomotor effects but attenuates locomotion in morphine-experienced rats. nih.govnih.gov |

| Rats | Morphine Withdrawal | Ameliorates signs of opioid withdrawal. nih.gov |

| Rats | Morphine-Induced Dopamine Release | Blocks morphine-induced dopamine release in the nucleus accumbens. nih.govnih.gov |

The efficacy of this compound extends to stimulant self-administration. In animal models, it has been shown to decrease the self-administration of both cocaine and methamphetamine. wikipedia.orgnih.govnih.gov The reduction in drug intake can be long-lasting, with effects observed for several days or even weeks after a single administration in some cases. nih.gov

Neurochemically, 18-MC has a distinct profile compared to ibogaine (B1199331). While both compounds decrease extracellular dopamine levels in the nucleus accumbens, 18-MC does not produce the increase in serotonin (B10506) seen with ibogaine. nih.govnih.gov Interestingly, while it reduces cocaine self-administration, 18-MC has been observed to enhance the locomotor and stereotypic effects of stimulants. nih.gov In cocaine-sensitized rats, 18-MC abolished the sensitized dopamine response in the nucleus accumbens without altering the acute dopamine response to cocaine. nih.gov This suggests that its anti-addictive effects may be related to its ability to block the neurochemical adaptations that occur with chronic stimulant use. nih.gov Furthermore, 18-MC has been shown to block context-induced reinstatement of cocaine-seeking behavior, indicating a potential role in preventing relapse. nih.govscribd.com

Table 2: Effects of this compound on Stimulant-Related Behaviors in Animal Models

| Animal Model | Behavioral Paradigm | Key Findings |

|---|---|---|

| Rats | Cocaine Self-Administration | Decreased self-administration of cocaine. wikipedia.orgnih.gov |

| Rats | Methamphetamine Self-Administration | Dose-dependently decreased intravenous self-administration of methamphetamine. nih.gov |

| Rats | Cocaine-Induced Locomotion | Enhances cocaine-induced locomotion in chronic cocaine-treated rats. nih.gov |

| Rats | Cocaine-Induced Dopamine Release | Abolished the sensitized dopamine response in the nucleus accumbens in cocaine-experienced rats. nih.gov |

| Rats | Cue-Induced Cocaine Seeking | Blocked reinstatement of cocaine-seeking behavior induced by a musical cue. nih.govscribd.com |

Preclinical research has also explored the effects of this compound on alcohol consumption. Studies in alcohol-preferring rats have demonstrated that a single injection of 18-MC can significantly and dose-dependently reduce alcohol intake and preference. duke.edunih.gov This effect is accompanied by a corresponding increase in water consumption. nih.gov Notably, these effects have been observed with both systemic and oral administration of the compound, with oral dosing also effectively reducing alcohol self-administration. nih.govduke.edunih.gov

Table 3: Effects of this compound on Ethanol Consumption in Animal Models

| Animal Model | Behavioral Paradigm | Key Findings |

|---|---|---|

| Alcohol-Preferring Rats | Free-Choice Alcohol Consumption | Dose-dependently attenuated alcohol consumption and preference. duke.edunih.gov |

| Alcohol-Preferring Rats | Oral Self-Administration | Oral administration significantly reduced alcohol intake. nih.govduke.edunih.gov |

The antagonist activity of this compound at α3β4 nAChRs is thought to be a key mechanism in its potential anti-addictive effects, particularly for nicotine. psychedelicreview.comnih.gov Preclinical studies have shown that 18-MC dose-dependently decreases the intravenous self-administration of nicotine in rats. nih.gov In fact, it has been suggested that 18-MC is most potent in decreasing nicotine self-administration compared to other drugs of abuse like methamphetamine. nih.gov Oral administration of 18-MC has also been found to be effective in reducing nicotine self-administration. nih.govduke.edu

Table 4: Effects of this compound on Nicotine-Related Behaviors in Animal Models

| Animal Model | Behavioral Paradigm | Key Findings |

|---|---|---|

| Rats | Nicotine Self-Administration | Dose-dependently decreased intravenous self-administration of nicotine. nih.gov |

| Rats | Oral Nicotine Self-Administration | Acute oral administration significantly reduced nicotine self-administration. nih.govduke.edu |

To determine if the effects of this compound are specific to drugs of abuse or extend to other rewarding behaviors, its impact on sucrose (B13894) self-administration has been investigated. Research has shown that 18-MC can also reduce sucrose intake in animal models. wikipedia.orgnih.gov This suggests that the compound may modulate general reward pathways rather than being specific to drug-induced reward. wikipedia.org However, unlike its effects on drug self-administration, 18-MC did not produce a conditioned taste aversion to sucrose, indicating that its reduction of sucrose intake is not due to aversive properties. nih.gov

Neuropharmacological Efficacy in Diverse Models

The primary neuropharmacological mechanism of this compound is its action as an antagonist at the α3β4 nicotinic acetylcholine receptor. wikipedia.orgpsychedelicreview.com These receptors are concentrated in the medial habenula and the interpeduncular nucleus, key areas of the brain's anti-reward system. psychedelicreview.comnih.gov By blocking these receptors, 18-MC is thought to modulate the dopamine system, which is central to reward and addiction. psychedelicreview.commindmed.co

Unlike ibogaine, 18-MC has a more selective receptor binding profile. It has a significantly reduced affinity for NMDA receptors, the serotonin transporter, sodium channels, and the sigma-2 receptor. wikipedia.orgnih.gov This selectivity is believed to contribute to its improved safety profile compared to ibogaine, which has been associated with tremors and neurotoxicity. nih.govnih.gov

In addition to its effects on neurotransmitter systems, 18-MC has been shown to interact with G protein-coupled inwardly rectifying potassium (GIRK) channels. However, studies on its direct agonist or antagonist activity at the μ-opioid receptor-coupled G proteins have yielded mixed results, with some studies showing antagonist effects in rat thalamic membranes, while others report limited partial agonist effects in certain cell lines. nih.gov Further research has indicated that an MOR agonist action is unlikely to account for its effects on opioid withdrawal. nih.gov

The broad efficacy of 18-MC across different classes of abused substances in preclinical models highlights its potential as a wide-spectrum anti-addiction agent. wikipedia.orgnih.gov Its unique mechanism of action, centered on the α3β4 nAChR, offers a novel therapeutic target for the treatment of substance use disorders. psychedelicreview.com

Anxiolytic-like and Sedative Activities

Preclinical studies in mice have demonstrated that (-)-18-methoxycoronaridine (18-MC) exhibits both sedative and anxiolytic-like properties. The sedative effects of 18-MC were observed in both male and female mice, indicating a sex-independent action. nih.govnih.gov These effects are believed to be mediated through the potentiation of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. nih.govnih.govresearchgate.net Functional and radioligand binding studies suggest that 18-MC interacts with GABA-A receptors at a site distinct from that of benzodiazepines, allosterically increasing the receptor's affinity for its natural ligand, GABA. researchgate.net

In behavioral tests, 18-MC induced sedation in mice, as evidenced by loss of righting reflex and decreased locomotor activity. nih.gov At lower concentrations, 18-MC demonstrated anxiolytic-like activity in naïve mice in the elevated O-maze test. nih.gov Furthermore, it was effective in mouse models of stress and anxiety, such as the light/dark transition test and the novelty-suppressed feeding test, with the latter effect persisting for 24 hours. nih.gov The compound's mechanism of action appears to be linked to GABA-A receptor modulation, as it did not block the anxiogenic-like activity induced by pentylenetetrazole, a known GABA-A receptor inhibitor. nih.gov

Table 1: Anxiolytic-like and Sedative Activity of (-)-18-Methoxycoronaridine in Mice

| Test/Assay | Observed Effect | Proposed Mechanism |

|---|---|---|

| Loss of Righting Reflex | Induces sedative effects. nih.gov | Potentiation of GABA-A receptors. nih.govnih.gov |

| Locomotor Activity | Induces sedative effects. nih.gov | Potentiation of GABA-A receptors. nih.govnih.gov |

| Elevated O-Maze Test | Induces anxiolytic-like activity in naïve mice. nih.gov | Allosteric increase in GABA-A receptor affinity for GABA. researchgate.net |

| Light/Dark Transition Test | Effective in mice under stressful/anxiogenic conditions. nih.gov | Benzodiazepine-independent allosteric mechanism. researchgate.net |

Antidepressant-like Effects

Studies in male and female mice have indicated that (-)-18-methoxycoronaridine possesses antidepressant-like properties. nih.gov In preclinical models such as the forced swim test (FST) and the tail suspension test (TST), acute administration of 18-MC was shown to produce antidepressant-like activity. nih.gov The effects observed in the FST were similar in both sexes and persisted for at least 24 hours. nih.gov

Behavioral analysis during the FST revealed that (-)-18-MC reduces the time of immobility while increasing swimming time, without significantly altering climbing behavior. nih.gov This behavioral profile suggests a potential influence on the serotonergic system. Further investigation into its mechanism of action showed that both (-)-18-MC and its congener (+)-catharanthine inhibit the serotonin transporter with similar potency and affinity. nih.gov The antidepressant-like activity of both compounds was diminished by the depletion of serotonin, supporting the crucial role of serotonergic neurotransmission in their effects. nih.gov

Table 2: Antidepressant-like Effects of (-)-18-Methoxycoronaridine in Mice

| Test/Assay | Observed Behavioral Effect | Proposed Mechanism |

|---|---|---|

| Forced Swim Test (FST) | Reduces immobility time. nih.gov | Inhibition of serotonin transporter. nih.gov |

| Increases swimming time. nih.gov | Dependent on serotonergic neurotransmission. nih.gov | |

| No significant change in climbing behavior. nih.gov | Does not directly activate/inhibit serotonin 3 receptors. nih.gov |

Anticonvulsant Properties

Recent preclinical research has identified anticonvulsant activity for 18-methoxycoronaridine in rodent models. nih.gov In studies utilizing the pentylenetetrazole (PTZ)-induced seizure test in mice, 18-MC demonstrated acute anticonvulsant effects in a manner that was independent of sex. nih.gov

The underlying mechanism for this activity appears to be closely linked to the hippocampus and the potentiation of GABA-A receptors. nih.gov Electrophysiological studies on hippocampal slices showed that 18-MC can inhibit epileptiform discharges induced by kainic acid. nih.gov This inhibitory effect was observed only in the presence of GABA, strongly suggesting that the potentiation of hippocampal GABA-A receptors is a key component of its anticonvulsant action. nih.gov While monoamines like dopamine and serotonin were affected by PTZ, the actions of 18-MC suggest that monoaminergic pathways play a lesser role in its anticonvulsive properties compared to the GABAergic system. nih.gov

Table 3: Anticonvulsant Properties of 18-Methoxycoronaridine

| Test/Model | Observed Effect | Proposed Mechanism |

|---|---|---|

| Pentylenetetrazole (PTZ)-Induced Seizure Test (Mice) | Induces acute, dose-dependent anticonvulsant activity. nih.gov | Hippocampal GABA-A receptor potentiation. nih.gov |

Anti-Neuropathic Pain Actions

Preclinical investigations have explored the potential of this compound in models of neuropathic pain. Research using a mouse model of oxaliplatin-induced neuropathic pain demonstrated that coronaridine (B1218666) congeners, including (+/-)-18-MC, can produce anti-neuropathic pain activity. researchgate.net This effect was observed in the cold plate test, a standard paradigm for assessing cold allodynia, a common symptom of neuropathic pain. researchgate.net

The molecular mechanisms underlying these effects are thought to involve the modulation of specific ion channels. Electrophysiological recordings have indicated that these compounds act as inhibitors of α9α10 nicotinic acetylcholine receptors (nAChRs) and voltage-gated CaV2.2 calcium channels, both of which are implicated in pain signaling pathways. researchgate.netdntb.gov.ua

Table 4: Anti-Neuropathic Pain Activity of this compound

| Pain Model | Test | Observed Effect | Proposed Mechanism of Action |

|---|---|---|---|

| Oxaliplatin-Induced Neuropathic Pain (Mice) | Cold Plate Test | Induces anti-neuropathic pain activity. researchgate.net | Inhibition of α9α10 nAChRs. researchgate.net |

Antiparasitic Activity

Leishmanicidal Efficacy against Pathogenic Species

In vitro studies have demonstrated that the synthetic, racemic form of 18-methoxycoronaridine exhibits potent leishmanicidal activity against Leishmania amazonensis. This parasite is a causative agent of cutaneous and diffuse cutaneous leishmaniasis. The antiparasitic effect of 18-MCOR was evaluated on the intracellular amastigote stage of the parasite, which is the clinically relevant form residing within host macrophages.

The compound showed a dose-dependent effect on the survival of amastigotes within infected macrophage cultures. Notably, 18-MCOR was found to be non-toxic to the host murine macrophages at concentrations effective against the parasite, indicating a degree of selectivity.

Table 5: Leishmanicidal Activity of 18-Methoxycoronaridine (18-MCOR) against L. amazonensis Amastigotes

| Concentration of 18-MCOR | Inhibition of Amastigote Survival (%) | Macrophage Viability (%) |

|---|---|---|

| 1 µg/ml | 73% | Not Specified |

| 10 µg/ml | 84% | 93% |

Molecular Targets and Receptor Binding Profiles of +/ 18 Methoxycoronaridine

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

(+/-)-18-Methoxycoronaridine acts as a noncompetitive antagonist at several nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide array of central and peripheral nervous system functions. nih.gov Its interaction with these receptors is considered central to its pharmacological effects.

The α3β4 nAChR subtype is a principal target of 18-MC. nih.govnih.gov Research has consistently identified 18-MC as an antagonist of this receptor. nih.govnih.govnih.gov This antagonism is believed to be a key component of its potential to reduce the self-administration of various drugs of abuse in preclinical models. nih.govresearchgate.net Studies have shown that 18-MC inhibits the function of the α3β4 nAChR with a reported inhibitory concentration (IC50) in the range of 0.75–0.90 μM. nih.gov The interaction appears to be noncompetitive, meaning 18-MC binds to a site on the receptor that is different from the acetylcholine binding site. nih.gov

The α9α10 nAChR is another subtype of the nicotinic receptor family that is inhibited by iboga alkaloids and their analogs. nih.gov While direct and extensive data on 18-MC's specific binding affinity at this particular subtype is less detailed than for α3β4, related compounds show significant inhibitory activity. nih.gov For instance, the related compounds tabernanthalog (TBG) and ibogainalog (IBG) inhibit α9α10 nAChRs through a competitive mechanism, interacting with the transmitter binding site. nih.gov Inhibition of the α9α10 nAChR is being explored as a novel mechanism for non-opioid pain relief. nih.gov

This compound displays a notable degree of selectivity in its interactions with nAChR subtypes. Its highest affinity is for the α3β4 receptor. nih.gov In comparison, it shows significantly lower potency at other subtypes. For the α4β2 subtype, a common nAChR in the brain, the inhibitory concentration is greater than 20 μM. nih.gov The selectivity profile based on inhibitory potency has been established as: α3β4 > α1β1γδ > α4β2. nih.gov

Interactive Table 1: nAChR Binding Profile of this compound

| Receptor Subtype | Reported IC50 Value | Type of Interaction |

| α3β4 | 0.75–0.90 μM nih.gov | Antagonist nih.govnih.gov |

| α1β1γδ (Torpedo) | 6.8 μM nih.gov | Noncompetitive Antagonist nih.gov |

| α4β2 | >20 μM nih.gov | Weak Inhibitor nih.gov |

GABAergic System Engagement (e.g., GABAA Receptor Potentiation)

The engagement of this compound with the GABAergic system, particularly the γ-aminobutyric acid type A (GABAA) receptors, appears to be significantly less potent compared to its effects on nAChRs. GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. semanticscholar.org Studies on analogous compounds, such as tabernanthalog and ibogainalog, have shown that they inhibit GABAA receptors with 10 to 30-fold lower potencies than their inhibition of α7 and α9α10 nAChRs. nih.gov This suggests that while there may be some interaction, the GABAergic system is not a primary high-affinity target for this class of compounds.

Opioid Receptor Subtype Affinities (μ, κ, δ)

Interactive Table 2: Opioid and Other Receptor Affinities of this compound

| Receptor Subtype | Affinity/Interaction |

| Kappa (κ) Opioid | Moderate affinity, similar to Ibogaine (B1199331) nih.gov |

| Mu (μ) Opioid | Low affinity |

| Delta (δ) Opioid | Low affinity |

| NMDA | Much lower affinity than Ibogaine nih.gov |

| Sigma-2 | Much lower affinity than Ibogaine nih.gov |

Monoamine Transporter Interactions (Serotonin, Dopamine (B1211576), Norepinephrine (B1679862) Transporters)

Monoamine transporters, which include the serotonin (B10506) transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are responsible for the reuptake of these neurotransmitters from the synaptic cleft and are major targets for many psychoactive drugs. wikipedia.orgmdpi.comresearchgate.net The interaction of this compound with these transporters is notably weak, especially when compared to ibogaine. Specifically, 18-MC has a much lower affinity for the serotonin transporter (5-HT transporter) than ibogaine. nih.gov While 18-MC does decrease extracellular dopamine levels in the nucleus accumbens, this effect is thought to be mediated primarily through its actions on nAChRs, which modulate dopamine release, rather than by direct, high-affinity binding to and inhibition of the dopamine transporter. nih.govnih.gov

Interactive Table 3: Monoamine Transporter Interaction Profile of this compound

| Transporter | Affinity/Interaction |

| Serotonin Transporter (SERT) | Much lower affinity than Ibogaine nih.gov |

| Dopamine Transporter (DAT) | Does not directly inhibit; modulates dopamine levels via nAChRs nih.gov |

| Norepinephrine Transporter (NET) | Not a primary target |

Voltage-Gated Ion Channel Modulation (e.g., CaV2.2 Channels, Sodium Channels)

This compound (18-MC) modulates several voltage-gated ion channels, though generally with lower potency compared to the parent compound, ibogaine. This modulation is a key aspect of its pharmacological profile, distinguishing it from ibogaine and contributing to its different safety profile.

Research indicates that 18-MC directly blocks CaV2.2 (N-type) calcium channels. amazonaws.com While the precise affinity or IC50 value for this interaction is not extensively detailed in the available literature, this action is significant as CaV2.2 channels are crucial for neurotransmitter release at synaptic terminals.

In addition to calcium channels, 18-MC interacts with voltage-gated sodium channels. However, its affinity for these channels is significantly reduced compared to ibogaine. amazonaws.comnih.gov Studies on heterologously expressed human Nav1.5, the primary cardiac sodium channel, found that 18-MC inhibits the sodium current with an IC50 value of 464 ± 34 μM. nih.gov This is substantially higher than that of ibogaine, which has an IC50 of 142 ± 11 μM, indicating a much weaker inhibitory effect for 18-MC at this particular sodium channel subtype. nih.gov This lower affinity for sodium channels is consistent with the observation that 18-MC does not induce the tremorigenic activity associated with ibogaine, an effect often attributed to sodium channel blockade. nih.gov Furthermore, 18-MC has been shown to reduce currents in CaV1.2 (L-type) calcium channels, although with diminished potency relative to ibogaine. nih.govresearchgate.net

| Ion Channel | Compound | Effect | Affinity (IC50) |

|---|---|---|---|

| Nav1.5 (Sodium Channel) | This compound | Inhibition | 464 ± 34 μM |

| Nav1.5 (Sodium Channel) | Ibogaine | Inhibition | 142 ± 11 μM |

| CaV2.2 (Calcium Channel) | This compound | Direct Block | N/A |

| CaV1.2 (Calcium Channel) | This compound | Inhibition | Less potent than Ibogaine |

Serotonin Receptor Subtype Affinities (e.g., 5-HT3)

The interaction of this compound with serotonin receptors appears to be minimal, which represents a significant departure from the pharmacological profile of ibogaine. While comprehensive screening data across all serotonin receptor subtypes for 18-MC is not widely available, existing evidence points towards a lack of significant affinity.

Specifically, studies comparing 18-MC and ibogaine have noted that 18-MC has a much lower affinity for the serotonin transporter (5-HTT) than ibogaine. nih.gov Furthermore, unlike ibogaine, 18-MC does not produce an increase in the extracellular levels of serotonin in key brain regions like the nucleus accumbens. nih.gov This is a critical distinction, as the interaction of ibogaine and its metabolite noribogaine (B1226712) with the serotonergic system is thought to contribute to some of its psychoactive effects.

While ibogaine has been shown to interact with 5-HT2 and 5-HT3 receptors with micromolar affinity, specific binding data for 18-MC at the 5-HT3 receptor subtype is not prominently reported in the scientific literature. nih.gov The general lack of serotonergic activity for 18-MC supports the observation that it is not hallucinogenic and possesses a different side-effect profile than ibogaine. nih.gov

Comparative Binding Profiles with Ibogaine and Noribogaine

The receptor binding profile of this compound was designed to be more selective than that of ibogaine, retaining some of its anti-addictive mechanisms while minimizing interactions with targets associated with adverse effects. A comparison with ibogaine and its primary active metabolite, noribogaine, reveals key differences across several important molecular targets.

Opioid Receptors: Ibogaine and noribogaine both bind to all three main subtypes of opioid receptors (μ, κ, and δ). Noribogaine generally displays a higher affinity for these receptors than ibogaine. nih.gov For instance, noribogaine's affinity (Ki) for κ-opioid receptors is 0.96 μM and for μ-opioid receptors is 2.66 μM, compared to ibogaine's Ki values of 3.77 μM and 11.04 μM, respectively. nih.gov 18-MC retains a modest affinity for μ- and κ-opioid receptors but is generally considered to have a different opioid receptor interaction profile. amazonaws.comnih.gov

NMDA Receptors: Ibogaine and noribogaine act as N-methyl-D-aspartate (NMDA) receptor antagonists, with ibogaine being 4- to 6-fold more potent than noribogaine. amazonaws.com In stark contrast, 18-MC exhibits a much lower affinity for NMDA receptors compared to ibogaine, effectively separating it from this mechanism of action. nih.govwikipedia.org

Serotonin Transporter (5-HTT): Noribogaine is a potent serotonin reuptake inhibitor, binding with nanomolar affinity, which is about 10-fold higher than that of ibogaine. amazonaws.comwikipedia.org Conversely, 18-MC has a significantly lower affinity for the 5-HTT than ibogaine. nih.gov

Sigma (σ) Receptors: Ibogaine demonstrates a notable affinity for σ2 receptors. Both noribogaine and 18-MC have a lower affinity for this site than the parent compound. amazonaws.comnih.govwikipedia.org

Ion Channels: As detailed in section 4.5, 18-MC has a significantly lower affinity for cardiac (Nav1.5) sodium channels than ibogaine. nih.gov Both compounds also inhibit hERG potassium channels, though 18-MC is less potent (IC50 of ~15 μM) than ibogaine (IC50 of ~4 μM). nih.govnih.gov

This comparative analysis highlights that 18-MC possesses a more targeted receptor profile. It largely avoids the potent interactions with the NMDA receptor and serotonin transporter that are characteristic of ibogaine and noribogaine, while exhibiting weaker interactions with key ion channels.

| Target | This compound (Affinity) | Ibogaine (Affinity) | Noribogaine (Affinity) |

|---|---|---|---|

| μ-Opioid Receptor | Modest | Ki: 11.04 μM | Ki: 2.66 μM |

| κ-Opioid Receptor | Modest | Ki: 3.77 μM | Ki: 0.96 μM |

| δ-Opioid Receptor | N/A | Ki: >100 μM | Ki: 24.72 μM |

| NMDA Receptor | Much lower than Ibogaine | Weak Antagonist | Weak Antagonist (4-6x less potent than Ibogaine) |

| Serotonin Transporter (5-HTT) | Much lower than Ibogaine | Inhibitor | Potent Inhibitor (~10x more potent than Ibogaine) |

| Sigma-2 (σ2) Receptor | Lower than Ibogaine | Binds with affinity | Lower affinity than Ibogaine |

| Nav1.5 Sodium Channel | IC50: 464 μM | IC50: 142 μM | N/A |

| hERG K+ Channel | IC50: ~15 μM | IC50: ~4 μM | N/A |

Structure Activity Relationship Sar Studies of +/ 18 Methoxycoronaridine and Its Congeners

Elucidation of Structural Determinants for Specific Pharmacological Activities

SAR studies on 18-MC and its analogs have successfully identified key structural features that determine its unique pharmacological profile. A primary focus has been to move away from the broad receptor-binding profile of ibogaine (B1199331), which interacts with numerous targets including NMDA receptors, sigma-2 receptors, and the serotonin (B10506) transporter, contributing to its hallucinogenic and toxic effects. researchgate.net The research led to the understanding that specific modifications could dissociate the desired anti-addictive properties from these unwanted side effects.

The introduction of a methoxy (B1213986) group at the C-18 position of the coronaridine (B1218666) scaffold was a critical discovery. This modification, resulting in 18-MC, was found to retain the anti-addictive properties of earlier compounds while significantly reducing toxic effects. nih.gov Further studies involved systematic variation of substituents at the C-18 position and the methoxycarbonyl group, as well as modifications to the isoquinuclidine ring. nih.govacs.org

These efforts produced several congeners with improved potency and efficacy. For instance, the methoxyethyl congener (ME-18-MC) was found to be more potent than 18-MC, while the methylamino analogue (18-MAC) proved to be more effective. wikipedia.org A key finding from these SAR studies was that the primary mechanism of action for the anti-addictive effects of 18-MC and its active congeners is the antagonism of the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govacs.orgwikipedia.org While 18-MC retains a modest affinity for kappa-opioid receptors, its affinity for mu-opioid receptors is low, and critically, it has significantly reduced affinity for the NMDA and sigma-2 receptors compared to ibogaine. researchgate.netwikipedia.org

| Compound | Key Structural Modification | Primary Receptor Target | Notable Receptor Affinities |

|---|---|---|---|

| Ibogaine | Parent compound | Multiple (non-selective) | NMDA, Sigma-2, 5-HT Transporter, Opioid, Nicotinic Receptors researchgate.net |

| (+/-)-18-Methoxycoronaridine | Methoxy group at C-18 | α3β4 nAChR Antagonist nih.govacs.org | Low affinity for NMDA, Sigma-2, 5-HT Transporter; Modest affinity for Kappa-Opioid Receptors researchgate.netwikipedia.org |

| ME-18-MC | Methoxyethyl group at C-18 | α3β4 nAChR Antagonist wikipedia.org | Reported to be more potent than 18-MC wikipedia.org |

| 18-MAC | Methylamino group at C-18 | α3β4 nAChR Antagonist wikipedia.org | Reported to be more effective than 18-MC wikipedia.org |

Correlation between in vitro Receptor Activity and in vivo Efficacy

A significant outcome of the research on 18-MC has been the strong correlation established between its in vitro activity at specific receptors and its in vivo efficacy in animal models of addiction. Studies evaluating a range of 18-MC congeners found that their activity at the α3β4 nAChR directly correlated with their in vivo anti-addictive effects. nih.govacs.org In contrast, the relatively low activities observed at opioid receptors did not show such a correlation. nih.govacs.org

This link is pivotal, as it suggests that antagonism of the α3β4 nAChR is the primary mechanism driving the observed reductions in self-administration of various substances of abuse, including morphine, cocaine, nicotine (B1678760), and alcohol in rats. researchgate.netbenthamdirect.com The compound's ability to block morphine- and nicotine-induced dopamine (B1211576) release in the nucleus accumbens, a key brain region in reward pathways, is also attributed to this nicotinic receptor blockade. researchgate.net

Furthermore, the in vitro finding that 18-MC has a much lower affinity for NMDA and sigma-2 receptors compared to ibogaine corresponds directly with the in vivo observations. researchgate.net Unlike ibogaine, 18-MC does not produce tremors or other signs of neurotoxicity in animal models, demonstrating a greatly improved safety profile. benthamdirect.comresearchgate.net This successful separation of therapeutic efficacy from adverse effects underscores the value of correlating in vitro receptor binding data with in vivo behavioral outcomes.

| In Vitro Activity | In Vivo Efficacy/Observation | Correlation |

|---|---|---|

| Potent antagonism at α3β4 nAChRs nih.govacs.org | Reduces self-administration of morphine, cocaine, nicotine, and alcohol in animal models. researchgate.netbenthamdirect.com | Strong positive correlation; this receptor action is considered the primary mechanism for anti-addictive effects. |

| Low affinity/activity at opioid receptors nih.govacs.org | Ameliorates some signs of opioid withdrawal. researchgate.net | Weak correlation; suggests opioid receptor activity is not the main driver of its primary anti-addictive efficacy. |

| Significantly reduced affinity for NMDA and Sigma-2 receptors (compared to ibogaine) researchgate.net | Absence of ibogaine-like tremors and neurotoxicity in animal models. benthamdirect.comresearchgate.net | Strong positive correlation; demonstrates successful elimination of targets linked to major side effects. |

Stereochemical Effects on Biological Activity

The role of stereochemistry in the biological activity of 18-methoxycoronaridine has also been a subject of investigation. (+/-)-18-MC is a racemic mixture, meaning it contains equal amounts of two enantiomers: (+)-18-MC and (-)-18-MC. To determine if the therapeutic effects were driven by one specific enantiomer, researchers developed methods for the chemical resolution of the racemic mixture to isolate the pure (+)- and (-)-forms. nih.gov

A preliminary assessment was conducted to compare the effects of the pure enantiomers and the racemic mixture in a rat model of addiction. nih.gov The study revealed that (+)-18-MC, (-)-18-MC, and the racemic (+/-)-18-MC produced similar effects on morphine self-administration. nih.gov Furthermore, all three forms showed similar binding affinities for kappa-opioid receptors. nih.gov These initial findings suggest that, for its primary anti-addictive action against morphine, there is no significant stereochemical preference.

Metabolic Pathways and Metabolite Characterization of +/ 18 Methoxycoronaridine

Identification and Structural Elucidation of Major Metabolites (e.g., 18-hydroxycoronaridine)

The metabolism of (+/-)-18-methoxycoronaridine predominantly yields 18-hydroxycoronaridine (18-HC) as its major metabolite. nih.gov The identification and structural characterization of 18-MC's metabolites have been accomplished using high-performance liquid chromatography-electrospray ionization-mass spectrometry-mass spectrometry (HPLC-ESI-MS-MS). nih.gov Through this analytical approach, three distinct metabolites of 18-MC were successfully separated and identified. nih.gov

While 18-hydroxycoronaridine was determined to be the principal metabolic product, two other metabolites were also detected. nih.gov Based on their mass spectrometry-mass spectrometry (MS-MS) spectra, these additional metabolites have been elucidated as hydroxylated derivatives of the parent compound. nih.gov The formation of 18-HC represents the predominant metabolic pathway for 18-MC in human liver microsomes. nih.gov

Enzymatic Biotransformation Processes

The metabolic conversion of this compound is primarily facilitated by enzymatic processes, with a significant contribution from the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial for the metabolism of a wide array of xenobiotics, including many therapeutic agents. mdpi.commdpi.com

The O-demethylation of 18-MC to its major metabolite, 18-HC, is principally catalyzed by the cytochrome P450 enzyme, CYP2C19. nih.gov In studies conducted with cDNA-expressing microsomes, CYP2C19 was the only enzyme to exhibit significant 18-MC O-demethylase activity. nih.gov This finding was further substantiated by inhibition studies. S-mephenytoin, a selective inhibitor of CYP2C19, was shown to inhibit the O-demethylation of 18-MC by 65% at a concentration twice its inhibitory constant (K_I). nih.gov Furthermore, antibodies raised against rat 2C, which cross-react with human CYP2C8, 2C9, and 2C19, inhibited the formation of 18-HC by 70%. nih.gov

Conversely, experiments employing selective chemical inhibitors and antibodies for other P450 enzymes did not reveal any substantial involvement of other isoforms in this specific metabolic reaction. nih.gov A strong correlation was observed between 18-MC O-demethylation and S-mephenytoin 4'-hydroxylase activity (a marker for CYP2C19 activity) in microsomes from five different human livers, whereas no such correlation was found with probe reactions for other P450 enzymes. nih.gov This body of evidence firmly establishes CYP2C19 as the primary enzyme responsible for the in vitro metabolism of 18-MC in human liver microsomes. nih.gov

The kinetics of 18-MC O-demethylase activity have been characterized to determine the affinity of the enzyme for the substrate (K_m) and the maximum rate of the reaction (V_max).

Catalytic studies of this activity in human liver microsomes indicated the involvement of a single high-affinity enzyme. nih.gov The Michaelis-Menten constant (K_m) values ranged from 2.81 to 7.9 µM, and the maximum velocity (V_max) values ranged from 0.045 to 0.29 nmol/mg/min across different liver samples. nih.gov

In a more specific analysis using cDNA-expressing microsomes for CYP2C19, the kinetic parameters were determined to be a K_m of 1.34 µM and a V_max of 0.21 nmol/mg/min. nih.gov

| Enzyme Source | K_m (µM) | V_max (nmol/mg/min) |

|---|---|---|

| Human Liver Microsomes | 2.81 - 7.9 | 0.045 - 0.29 |

| cDNA-expressing Microsomes (CYP2C19) | 1.34 | 0.21 |

Pharmacogenetic Implications of Metabolic Variability

The primary role of CYP2C19 in the metabolism of this compound has significant pharmacogenetic implications. CYP2C19 is a polymorphic enzyme, meaning that genetic variations in the CYP2C19 gene exist within the population, leading to different enzyme activity levels. nih.gov This genetic diversity can result in pronounced interindividual differences in the metabolism and clearance of drugs that are substrates for this enzyme. wikianesthesia.org

Individuals can be classified into different metabolizer phenotypes, such as poor, intermediate, extensive (normal), and ultrarapid metabolizers, based on their CYP2C19 genotype. semanticscholar.org These variations in metabolic capacity can influence the systemic exposure to 18-MC and its metabolites, potentially affecting the compound's efficacy and safety profile. For instance, individuals who are poor metabolizers may experience higher plasma concentrations of 18-MC and lower concentrations of its metabolite, 18-HC, compared to extensive metabolizers. The selective metabolism of 18-MC by the polymorphic CYP2C19 suggests that this compound could serve as a valuable in vitro and in vivo probe for assessing CYP2C19 activity. nih.gov

Advanced Research Methodologies and Analytical Techniques Applied to +/ 18 Methoxycoronaridine

Neurochemical Analysis Techniques (e.g., in vivo Microdialysis)

In vivo microdialysis has been a key technique for studying the real-time neurochemical effects of 18-MC in the brains of awake, freely moving animals. This method allows for the collection of extracellular fluid from specific brain regions, providing insights into how 18-MC modulates neurotransmitter levels.

Research has demonstrated that 18-MC influences the mesolimbic dopamine (B1211576) system, a critical pathway in reward and addiction. nih.gov Studies using in vivo microdialysis have shown that administration of 18-MC can decrease extracellular dopamine levels in the nucleus accumbens. nih.govnih.gov Furthermore, pretreatment with 18-MC has been found to significantly attenuate the increase in dopamine release in the nucleus accumbens typically induced by nicotine (B1678760). nih.gov In contrast to ibogaine (B1199331), which increases extracellular levels of serotonin (B10506), 18-MC does not appear to have the same effect on serotonin in the nucleus accumbens. nih.gov These findings from microdialysis studies are crucial in understanding the neurochemical basis of 18-MC's potential anti-addictive properties. nih.govnih.gov

Electrophysiological Characterization (e.g., Patch-Clamp Recording)

Electrophysiological techniques, such as patch-clamp recording, have been employed to characterize the effects of 18-MC on ion channels and neuronal activity at the cellular level. These studies provide a detailed understanding of how the compound can alter the electrical properties of neurons.

Patch-clamp studies have revealed that 18-MC can inhibit various cardiac voltage-gated ion channels, although with less potency than its parent compound, ibogaine. researchgate.net Specifically, 18-MC has been shown to inhibit human Ether-à-go-go-Related Gene (hERG) potassium channels and human Nav1.5 sodium channels. researchgate.net While ibogaine's blockade of hERG channels is a concern for potential cardiac arrhythmias, the lower affinity of 18-MC for these channels suggests a potentially better safety profile. researchgate.net In guinea pig cardiomyocytes, higher concentrations of ibogaine were found to shorten the action potential, an effect attributed to its calcium channel inhibition which counteracts the hERG blockade. researchgate.net The application of such electrophysiological methods is vital for assessing the potential ion channel-related effects of 18-MC.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are fundamental in determining the affinity of a compound for various receptors. In these assays, a radiolabeled compound (radioligand) with known affinity for a specific receptor is used. The test compound, in this case 18-MC, is introduced to compete with the radioligand for binding to the receptor. The degree to which 18-MC displaces the radioligand provides a measure of its binding affinity (Ki value).

These assays have been instrumental in mapping the receptor binding profile of 18-MC. Studies have shown that 18-MC is a potent antagonist at α3β4 nicotinic acetylcholine (B1216132) receptors (nAChRs). biorxiv.orgnih.govumich.edu Unlike ibogaine, 18-MC displays low affinity for NMDA and sigma-2 receptors, sodium channels, and the serotonin transporter. nih.gov It does, however, retain a similar affinity to ibogaine for kappa opioid receptors. nih.gov Radioligand binding studies have also utilized [3H]18-MC to directly measure its binding characteristics, revealing a high-affinity binding site on the Torpedo nAChR ion channel. nih.gov Competition assays with other radioligands like [3H]TCP and [3H]ibogaine have further elucidated the interaction of 18-MC with the nAChR, showing that it binds with higher affinity to the desensitized state of the receptor compared to the resting state. nih.govnih.gov

| Receptor/Transporter | Binding Affinity (Ki) or IC50 | Reference |

| α3β4 Nicotinic Receptor | IC50 = 0.75 µM | biorxiv.org |

| Kappa Opioid Receptor | Similar to Ibogaine | nih.gov |

| NMDA Receptor | Low Affinity | nih.gov |

| Sigma-2 Receptor | Low Affinity | nih.gov |

| Serotonin Transporter | Low Affinity | nih.gov |

| Torpedo nAChR ([3H]18-MC binding) | Kd = 0.23 ± 0.04 µM | nih.gov |

Spectrometric Techniques for Identification and Quantification (e.g., HPLC-ESI-MS-MS)

Spectrometric techniques, particularly high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS-MS), are powerful analytical tools for the identification and quantification of compounds and their metabolites in biological samples. This method separates compounds based on their physicochemical properties and then ionizes and fragments them to produce a unique mass spectrum for identification and precise measurement.

The application of HPLC-ESI-MS-MS has been crucial in studying the metabolism of 18-MC. Research has identified three metabolites of 18-MC in human liver microsomes, with the major metabolite being 18-hydroxycoronaridine (18-HC). semanticscholar.org This technique was also used to elucidate that the O-demethylation of 18-MC to 18-HC is primarily catalyzed by the polymorphic enzyme CYP2C19. semanticscholar.org Such detailed metabolic profiling is essential for understanding the pharmacokinetics and potential for drug-drug interactions of 18-MC.

Functional Assays for Receptor Activation/Inhibition

Functional assays are employed to determine the effect of a compound on the activity of a receptor, specifically whether it acts as an agonist (activator) or an antagonist (inhibitor). These assays measure the downstream consequences of receptor binding, such as changes in ion flux or second messenger signaling.

For 18-MC, functional assays have confirmed its role as a noncompetitive antagonist of nAChRs. nih.gov Studies have measured the inhibition of (±)-epibatidine-induced Ca2+ influx in cells expressing nAChRs, demonstrating that 18-MC is more potent than ibogaine in this regard. nih.govnih.gov Another functional effect observed is the ability of 18-MC to enhance [3H]cytisine binding, which is indicative of inducing receptor desensitization. nih.gov In this aspect, 18-MC was found to be significantly more potent than ibogaine. nih.gov Furthermore, agonist-stimulated guanosine-5´-O-(γ-thio)-triphosphate ([35S]GTPγS) binding assays have been used to assess the functional activity of 18-MC at µ-opioid receptors. These studies showed that 18-MC acts as an antagonist at these receptors in rat thalamic membranes. researchgate.net

| Assay | Finding | Reference |

| (±)-Epibatidine-induced Ca2+ influx | 18-MC is a potent inhibitor | nih.govnih.gov |

| [3H]Cytisine Binding | 18-MC enhances binding, indicating receptor desensitization | nih.gov |

| [35S]GTPγS Binding (µ-opioid receptor) | 18-MC acts as an antagonist | researchgate.net |

Behavioral Pharmacology Paradigms in Animal Models

A wide range of behavioral pharmacology paradigms in animal models, primarily rats, have been utilized to investigate the in vivo effects of 18-MC on complex behaviors, particularly those related to addiction and reward. These models are essential for assessing the therapeutic potential of the compound.

Studies have consistently shown that 18-MC is effective in reducing the self-administration of various drugs of abuse, including morphine, cocaine, methamphetamine, and nicotine. nih.govnih.govwikipedia.org It has also been shown to decrease the oral intake of alcohol and sucrose (B13894). wikipedia.org Importantly, unlike ibogaine, 18-MC does not appear to affect responding for non-drug reinforcers, suggesting a specific effect on drug-seeking behavior. nih.gov Furthermore, 18-MC has been shown to ameliorate the signs of opioid withdrawal. nih.gov In addition to addiction models, the effects of 18-MC have been explored in models of depression, where it has shown antidepressant-like activity in the forced swim and tail suspension tests in mice. The conditioned taste aversion paradigm has also been used, demonstrating that 18-MC's reduction of sucrose intake is not due to inducing an aversion to the taste.

常见问题

Q. What are the primary pharmacological mechanisms of (±)-18-Methoxycoronaridine (18-MC) in addiction models?

(±)-18-Methoxycoronaridine acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs), particularly targeting α3β4 subtypes. This interaction modulates mesolimbic dopamine release, critical in reward pathways linked to substance use disorders. Key studies demonstrate its efficacy in reducing morphine and cocaine self-administration in rats by attenuating dopamine surges in the nucleus accumbens .

Methodological Insight:

- Use in vivo microdialysis to measure extracellular dopamine levels in brain regions like the nucleus accumbens during self-administration paradigms .

- Employ radioligand binding assays to quantify receptor affinity in different conformational states of nAChRs .

Q. How does 18-MC differ structurally and functionally from ibogaine?

18-MC is a synthetic congener of ibogaine, lacking its hallucinogenic properties due to modifications at the 18-position. Unlike ibogaine, which acts on multiple receptors (e.g., NMDA, κ-opioid), 18-MC selectively inhibits α3β4 nAChRs, reducing neurotoxicity risks while retaining anti-addiction efficacy .

Methodological Insight:

- Compare dose-response curves for both compounds in conditioned place preference (CPP) and self-administration models to assess behavioral differences .

- Conduct molecular docking simulations to analyze structural interactions with nAChR subtypes .

Q. What experimental models are most effective for studying 18-MC’s anti-addiction effects?

- Self-administration paradigms : Measure reductions in drug-seeking behavior (e.g., cocaine, opioids) in rodents .

- Context-induced reinstatement models : Evaluate 18-MC’s ability to block relapse-like behaviors by exposing animals to drug-associated cues .

Methodological Insight:

- Standardize extinction protocols (e.g., 7–10 days without drug access) before testing reinstatement to ensure reproducibility .

- Include control groups for non-specific locomotor effects (e.g., open-field tests) to isolate anti-addiction outcomes .

Advanced Research Questions

Q. How do conformational states of nAChRs influence 18-MC’s inhibitory effects?

18-MC exhibits state-dependent inhibition, showing higher affinity for nAChRs in desensitized or open-channel states. This property explains its prolonged antagonism in addiction models compared to competitive antagonists .

Methodological Insight:

- Use patch-clamp electrophysiology to assess ion channel kinetics in different receptor states (resting, open, desensitized) .

- Pair with fluorescence-based assays (e.g., FLIPR) to monitor real-time receptor activity in heterologous expression systems .

Q. What contradictions exist between in vitro and in vivo data on 18-MC’s efficacy?

- In vitro studies report weak binding affinity (µM range) for nAChRs, while in vivo models show potent behavioral effects at lower doses. This discrepancy may arise from metabolite activity or interactions with auxiliary proteins in neural circuits .

Methodological Insight:

Q. How can researchers address variability in 18-MC’s effects across behavioral models?

Variability in outcomes (e.g., stronger efficacy in opioid vs. cocaine models) may stem from differences in:

- Dose regimens : Optimize using dose-response studies (e.g., 20–40 mg/kg i.p. in rats) .

- Sex and strain differences : Include both male/female cohorts and multiple rodent strains (e.g., Sprague-Dawley vs. Long-Evans) .

Methodological Insight:

- Apply meta-analysis to aggregate data from disparate studies and identify confounding variables .

- Use machine learning algorithms to predict efficacy based on pharmacokinetic/dynamic parameters .

Methodological Best Practices

- Data Validation : Replicate key findings across independent labs to address reproducibility concerns (e.g., 18-MC’s effects on dopamine release) .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing addiction studies .

- Reporting Standards : Follow journal guidelines (e.g., Brain Research, Journal of Neurochemistry) for detailed experimental protocols and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。